molecular formula C8H14N2O3 B1532852 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1340044-10-1

1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1532852
CAS RN: 1340044-10-1
M. Wt: 186.21 g/mol
InChI Key: JQNWADZCNRYNEU-UHFFFAOYSA-N
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Description

1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol. It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines, including 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid, can be synthesized using various methods. One approach involves the use of a building block like 1-Boc-azetidine-3-carboxylate, which can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular structure of 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid can be represented by the SMILES string OC(=O)C1CNC1 . This indicates that the molecule contains an azetidine ring (C1CNC1) with a carboxylic acid group (OC(=O)) attached.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . This makes azetidines valuable in various chemical reactions, particularly in the field of organic synthesis .

Safety and Hazards

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection when handling the compound .

Future Directions

Azetidines, including 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid, have significant potential in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions, including their use as motifs in drug discovery, polymerization, and chiral templates .

Mechanism of Action

properties

IUPAC Name

1-[2-(ethylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-9-7(11)5-10-3-6(4-10)8(12)13/h6H,2-5H2,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWADZCNRYNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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